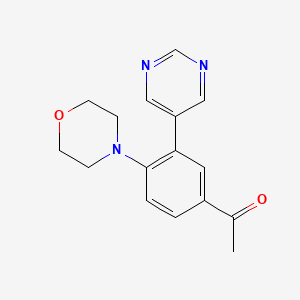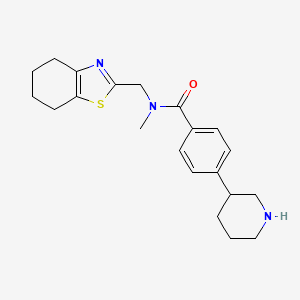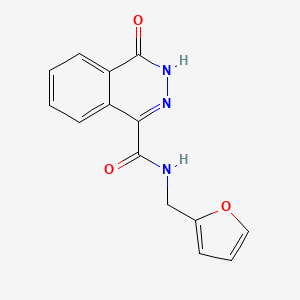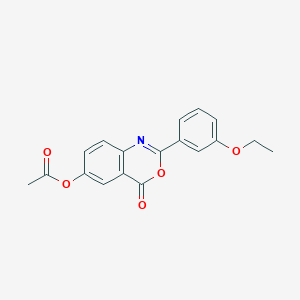
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, also known as DFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. DFMP is a phosphonate ester that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from carrying out its normal function. The mechanism of action of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the formation of a covalent bond between the phosphonate group of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate and the active site of the enzyme. This bond stabilizes the enzyme in its inactive state, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and modulation of neurotransmitter levels. 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its high potency as an enzyme inhibitor, its selectivity for certain enzymes, and its ability to be easily synthesized in high yields. However, there are also limitations to its use, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, including the development of more selective inhibitors for specific enzymes, the investigation of its potential therapeutic applications, and the exploration of its mechanism of action at the molecular level. Additionally, the use of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate in combination with other compounds may provide new insights into the regulation of various biological processes. Overall, 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a valuable tool for scientific research, and its potential applications are vast and varied.
Synthesemethoden
The synthesis of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the reaction between 3,5-dimethylphenol and N-(2-fluorophenyl)-P-methylphosphonamidic chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate. This synthesis method has been optimized to produce high yields of 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate with high purity, making it a reliable and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been used in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, and their inhibition by 3,5-dimethylphenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has provided valuable insights into their function and regulation.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FNO2P/c1-11-8-12(2)10-13(9-11)19-20(3,18)17-15-7-5-4-6-14(15)16/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFPTZFAJTZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(2-Fluorophenyl)amino](methyl)phosphoryl}oxy)-3,5-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)

![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)


![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)


![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)

![2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)
![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)

